REACTION_CXSMILES
|
[Cl-:1].C1(C([O-])=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1)[N+]([O-])=O.[NH:18]1[C:26]2[C:21](=[CH:22][C:23]([N+:27]([CH3:30])([CH3:29])[CH3:28])=[CH:24][CH:25]=2)[CH:20]=[CH:19]1.CO>C(O)(C)C.CC(C)=O>[Cl-:1].[NH:18]1[C:26]2[C:21](=[CH:22][C:23]([N+:27]([CH3:30])([CH3:29])[CH3:28])=[CH:24][CH:25]=2)[CH:20]=[CH:19]1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 17 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resin is eliminated by filtration
|
Type
|
WASH
|
Details
|
washed with 100 mL of methanol
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under vacuum in order
|
Type
|
CUSTOM
|
Details
|
to produce a syrupy residue which
|
Type
|
CUSTOM
|
Details
|
The residue which precipitates
|
Type
|
ADDITION
|
Details
|
the supernatant is diluted in another 700 mL of acetone
|
Type
|
WAIT
|
Details
|
The solution is left for 3 days in order
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
to produce beige crystals which
|
Type
|
CUSTOM
|
Details
|
are recovered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried in order
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].N1C=CC2=CC(=CC=C12)[N+](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |